molecular formula C9H13BrClN B8256106 (R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride

(R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride

Cat. No.: B8256106
M. Wt: 250.56 g/mol
InChI Key: VPQKYPUUMKIBFM-OGFXRTJISA-N
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Description

®-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H13BrClN and a molecular weight of 250.56 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethanamine moiety. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.

    Amine Introduction: The brominated intermediate is then reacted with ethanamine to form the desired ethanamine derivative.

    Resolution: The racemic mixture of the product is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-1-(4-Bromo-2-methylphenyl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Oxidized derivatives, such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives, such as dehalogenated products.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

®-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in studies involving receptor binding and enzyme inhibition.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and is used in drug discovery and development.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

    1-(4-Bromo-2-methylphenyl)ethanamine: The non-hydrochloride form of the compound.

    2-Phenethylamine derivatives: Compounds with a similar phenethylamine backbone but different substituents.

Uniqueness

®-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and methyl groups on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(1R)-1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQKYPUUMKIBFM-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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